5-Propoxy-1,3,4-thiadiazol-2(3H)-one
Description
Contextualization within Thiadiazole Heterocycle Chemistry
Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole (B1197879) isomer is a particularly significant scaffold in medicinal chemistry due to its diverse biological activities. These compounds are known to be metabolically stable and possess a planar structure that can effectively interact with biological targets. The sulfur atom in the ring often enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates. The 1,3,4-thiadiazole ring is also considered a bioisostere of other heterocyclic systems like pyrazoles and oxadiazoles, allowing for structural modifications to optimize biological activity.
Significance of the 1,3,4-Thiadiazol-2(3H)-one Scaffold in Fundamental Research
The 1,3,4-thiadiazol-2(3H)-one core is a privileged structure in drug discovery, forming the basis for a wide array of compounds with demonstrated pharmacological potential. This scaffold is a key component in molecules exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of the carbonyl group at the 2-position and the potential for substitution at the 5-position allows for a high degree of structural diversity, enabling the fine-tuning of biological activity. The core structure's ability to engage in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, contributes to its versatility as a pharmacophore.
Overview of Academic Research Trajectories for 5-Propoxy-1,3,4-thiadiazol-2(3H)-one
Research into the biological activities of 5-alkoxy-1,3,4-thiadiazol-2-ones has suggested potential applications. For example, some derivatives have been investigated for their herbicidal activity, acting as inhibitors of protoporphyrinogen (B1215707) oxidase, an important enzyme in chlorophyll (B73375) and heme biosynthesis. smolecule.com The propoxy substituent in this compound is expected to modulate its lipophilicity and, consequently, its biological activity and potential as a lead compound in drug discovery. However, detailed studies providing specific data on its efficacy and mechanism of action are not widely available.
Due to the limited specific data for this compound, the following tables present general data for the parent 1,3,4-thiadiazol-2(3H)-one scaffold and representative spectroscopic data for a closely related analog, 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, to provide a contextual understanding.
Table 1: General Properties of the 1,3,4-Thiadiazol-2(3H)-one Scaffold
| Property | Description |
| Molecular Formula | C2H2N2OS |
| Molar Mass | 102.12 g/mol |
| Appearance | Typically a crystalline solid |
| General Reactivity | The ring is relatively stable due to its aromatic character. The nitrogen and sulfur atoms can participate in coordination with metal ions. The hydrogen on the nitrogen at position 3 is acidic and can be deprotonated. |
| Key Biological Activities | Antibacterial, antifungal, anticancer, antiviral, anti-inflammatory |
Table 2: Representative Spectroscopic Data for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
| Spectroscopic Technique | Observed Data |
| IR (KBr, cm⁻¹) | 3100 (N-H), 2850 (C-H), 1560 (C=N), 1350 (C=S) |
| ¹H NMR (CDCl₃, ppm) | 13.7 (1H, br, NH), 4.4 (2H, q, CH₂), 1.4 (3H, t, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | 184.2 (C=S), 165.6 (C-O), 69.0 (CH₂), 14.0 (CH₃) |
Data for 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione is provided as a representative analog due to the lack of specific published data for this compound. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-propoxy-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) |
InChI Key |
PUNAHNMOIHUWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=O)S1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Propoxy 1,3,4 Thiadiazol 2 3h One
Historical Development of Synthetic Routes to 1,3,4-Thiadiazol-2(3H)-ones
The synthesis of the 1,3,4-thiadiazole (B1197879) core is a well-established area of heterocyclic chemistry. Historically, the most prevalent and efficient methods for constructing this ring system have involved the cyclization of open-chain precursors that contain the requisite nitrogen, carbon, and sulfur atoms in a suitable arrangement. Among the most widely used starting materials are thiosemicarbazide (B42300) and its derivatives. encyclopedia.pub Early methods often involved the reaction of a thiosemicarbazide with a one-carbon electrophile, such as phosgene (B1210022) or its equivalents, to form the 1,3,4-thiadiazol-2(3H)-one ring.
Another historically significant route involves the cyclization of acylhydrazines or their corresponding dithiocarbazates. encyclopedia.pub These methods provided a versatile entry to 2,5-disubstituted 1,3,4-thiadiazoles. The formation of the 1,3,4-thiadiazol-2(3H)-one scaffold, specifically, often involves the intramolecular cyclization of intermediates derived from hydrazinecarbothioamides or the reaction of hydrazine (B178648) derivatives with carbon disulfide. nih.gov These foundational reactions, typically conducted under strong acidic or basic conditions, laid the groundwork for all subsequent synthetic developments in this class of compounds.
Classical Synthetic Approaches for 5-Propoxy-1,3,4-thiadiazol-2(3H)-one
The classical synthesis of this compound is not extensively documented as a standalone procedure. However, its synthesis can be reliably inferred from established methods for analogous 5-alkoxy substituted 1,3,4-thiadiazol-2(3H)-ones and their thione tautomers. These approaches primarily rely on cyclization reactions of tailored precursors and subsequent functionalization where necessary.
Cyclization Reactions and Precursor Synthesis
The most direct classical route to a 5-alkoxy-1,3,4-thiadiazol-2(3H)-one skeleton involves the cyclization of an O-alkyl hydrazinecarbothioate (an alkyl thiocarbazinate) with a source of the C=O or C=S group. A highly analogous synthesis for 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione involves the reaction of ethyl thiocarbazinate with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. nih.gov
Adapting this proven methodology for the propoxy derivative, the key precursor would be propyl thiocarbazinate . This precursor can be synthesized from the reaction of hydrazine with a suitable O-propyl carbonothioate (B8497899) derivative. The subsequent cyclization step involves reacting propyl thiocarbazinate with an agent like phosgene (for the one) or carbon disulfide (for the thione, which can potentially be converted to the one). The reaction with carbon disulfide is generally preferred for its operational simplicity.
The proposed classical synthesis is a two-step process:
Precursor Synthesis : Formation of propyl thiocarbazinate.
Cyclization : Reaction of propyl thiocarbazinate with a cyclizing agent to form the heterocyclic ring.
The table below outlines the key reactants and intermediates in this classical pathway.
| Step | Precursor 1 | Precursor 2 | Intermediate/Product | Description |
| 1 | Hydrazine | O-Propyl S-methyl xanthate | Propyl thiocarbazinate | Synthesis of the key open-chain precursor. |
| 2 | Propyl thiocarbazinate | Carbon Disulfide (or Phosgene) | 5-Propoxy-1,3,4-thiadiazole-2(3H)-thione | Base-catalyzed cyclization to form the thiadiazole ring. |
This method provides a robust and straightforward entry into the 5-propoxy-1,3,4-thiadiazole system.
Functionalization and Derivatization Techniques
Once the this compound ring is formed, further modifications can be made. The molecule exists in tautomeric forms, primarily the ketone (one) and the thiol, as well as the thione form if synthesized with CS₂. This tautomerism allows for derivatization at multiple sites.
N-Alkylation/Acylation : The nitrogen atom at the 3-position (N-3) of the ring possesses a reactive proton. This site can be readily alkylated or acylated under basic conditions to introduce a wide variety of substituents.
S-Alkylation : In the thione/thiol tautomeric form, the exocyclic sulfur atom is a potent nucleophile. It can be alkylated with electrophiles like alkyl halides to form 2-(alkylthio) derivatives. nih.gov For instance, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione reacts with N-(aryl)-2-chloroacetamides to yield S-substituted products. nih.gov
Substitution of the Propoxy Group : While the alkoxy group at the 5-position is generally stable, it can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups.
These classical derivatization techniques provide a means to modify the core structure and explore structure-activity relationships for various applications.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These principles have been applied to the synthesis of 1,3,4-thiadiazole derivatives, offering improvements over classical approaches.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the synthesis of thiadiazoles, this has manifested in several ways:
Use of Safer Solvents : Replacing hazardous solvents like DMF or benzene (B151609) with greener alternatives such as ethanol, water, or even solvent-free conditions significantly improves the environmental profile of the synthesis. mdpi.com
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cyclization reactions are inherently atom-economical.
These principles can be directly applied to the synthesis of this compound to create more sustainable manufacturing processes.
Catalyst-Mediated and Microwave-Assisted Synthetic Methodologies
The use of catalysts and alternative energy sources represents a significant advancement in the synthesis of 1,3,4-thiadiazoles.
Catalyst-Mediated Synthesis : The use of catalysts can enhance reaction rates and allow for milder reaction conditions. For example, zinc chloride has been used as a catalyst for the formation of related thiazolidin-4-one derivatives from thiadiazole precursors. nih.gov Triethylamine is often used as a basic catalyst in reactions involving thiosemicarbazones. mdpi.com The use of polyphosphate ester (PPE) as a cyclodehydrating agent also represents a milder, catalyst-driven alternative to stoichiometric, corrosive reagents. encyclopedia.pub
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, aligning well with green chemistry principles. researchgate.net It often leads to dramatic reductions in reaction times, from hours or days to mere minutes, along with improved product yields and purity. researchgate.netnanobioletters.com The synthesis of various 1,3,4-thiadiazole and fused encyclopedia.pubresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole systems has been successfully achieved using microwave-assisted protocols, demonstrating the broad applicability of this technology. researchgate.netjocpr.comnih.gov
The table below compares conventional heating with microwave-assisted synthesis for related heterocyclic systems, highlighting the typical advantages.
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | 4-10 hours | Moderate | Reflux in high-boiling solvent (e.g., DMF, Ethylene Glycol) | nih.govjocpr.com |
| Microwave Irradiation | 3-15 minutes | High | Solvent or solvent-free, controlled power (e.g., 300-450W) | researchgate.netnanobioletters.comjocpr.com |
Applying these advanced methodologies to the synthesis of this compound could significantly enhance the efficiency and sustainability of its production.
Research-Scale Purification and Isolation Techniques
The isolation and purification of the target compound, this compound, from crude reaction mixtures is a critical step to ensure high purity for subsequent analytical characterization and use. While specific literature detailing the purification of this exact molecule is not extensively available, standard and effective purification methodologies for analogous 1,3,4-thiadiazole derivatives are well-documented. These techniques, which are readily applicable, primarily include recrystallization, column chromatography, and liquid-liquid extraction. The choice of method is typically guided by the physical properties of the compound, such as its polarity and solubility, as well as the nature of the impurities present.
Recrystallization
Recrystallization is a widely employed technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The selection of an appropriate solvent is crucial for the success of this method.
For compounds structurally similar to this compound, various solvents have been proven effective. Ethanol is a frequently used solvent for the recrystallization of 1,3,4-thiadiazole derivatives. nih.govresearchgate.netchemmethod.comorientjchem.orgjocpr.com In some cases, a mixture of solvents, such as ethanol-water or ethanol-methanol, is used to achieve the desired solubility characteristics. mdpi.com The general procedure involves filtering the purified crystals from the cold mother liquor and washing them with a small amount of cold solvent to remove any remaining impurities.
Illustrative Data for Recrystallization of 1,3,4-Thiadiazole Analogs
| Analogous Compound | Recrystallization Solvent(s) | Typical Outcome | Reference |
|---|---|---|---|
| 5-Aryl N-phenyl-1,3,4-thiadiazole-2-amine Derivatives | Ethanol | Solid product obtained | ijpcbs.com |
| N-(5-aryl-1,3,4-thiadiazol-2-yl) acetamide (B32628) Derivatives | Ethanol | Crystallized product | researchgate.net |
| Substituted 1,3,4-Thiadiazole Derivatives | Ethanol | Purified solid | chemmethod.com |
Column Chromatography
Column chromatography is a versatile purification technique used to separate individual compounds from a mixture. For 1,3,4-thiadiazole derivatives, this method is particularly useful for removing impurities with polarities similar to the target compound. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.
A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds onto the stationary phase. Less polar compounds generally travel down the column faster, while more polar compounds are retained longer. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The combined pure fractions are then evaporated to yield the purified compound.
Liquid-Liquid Extraction and Washing
Following a synthesis, an initial work-up often involves liquid-liquid extraction to separate the desired product from the reaction medium and remove certain impurities. This is particularly relevant if the reaction is performed in an aqueous solution or if water-soluble byproducts are formed.
The reaction mixture is typically diluted with water and extracted with a water-immiscible organic solvent, such as ethyl acetate. nih.gov The product, being more soluble in the organic layer, is thus separated from aqueous-soluble impurities. The organic layer can then be washed sequentially with acidic, basic, and neutral solutions to remove different types of impurities. For instance, washing with a dilute solution of sodium bicarbonate can remove acidic impurities, while a wash with dilute sulfuric acid can remove basic impurities. nih.gov A final wash with brine (saturated sodium chloride solution) is often performed to remove the bulk of the dissolved water in the organic layer before it is dried with an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and evaporated. nih.gov
Monitoring Purification
Throughout the purification process, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress and assessing the purity of the fractions. nih.gov By spotting the crude mixture and the collected fractions on a TLC plate and developing it in an appropriate solvent system, the separation of the target compound from its impurities can be visualized, often under UV light. The final purity of this compound would typically be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Elucidation and Conformational Analysis of 5 Propoxy 1,3,4 Thiadiazol 2 3h One
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential to confirm the identity and purity of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propoxy group and the N-H proton of the thiadiazole ring. The propoxy group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the oxygen atom. The N-H proton of the thiadiazole ring is expected to appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the two carbons of the thiadiazole ring system and the three distinct carbon atoms of the propoxy group. The chemical shifts of the thiadiazole ring carbons are influenced by the electronegativity of the neighboring nitrogen, sulfur, and oxygen atoms.
Expected NMR Data for this compound (based on analogs):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C=O | - | ~165-175 |
| C-O | - | ~150-160 |
| O-CH₂- | Triplet, ~4.2-4.5 | ~70-80 |
| -CH₂- | Sextet, ~1.7-1.9 | ~20-30 |
| -CH₃ | Triplet, ~0.9-1.1 | ~10-15 |
| N-H | Broad singlet, ~10-12 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₂O₂S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected cleavages in the propoxy chain and the thiadiazole ring.
Expected Fragmentation Pattern:
Molecular Ion Peak (M⁺): The spectrum would show a prominent molecular ion peak.
Loss of Propoxy Group: Fragmentation of the propoxy group would lead to characteristic daughter ions.
Ring Cleavage: The thiadiazole ring could also undergo fragmentation, providing further structural insights.
| Fragment | Expected m/z |
| [C₅H₈N₂O₂S]⁺ | 176.03 |
| [M - C₃H₇]⁺ | 133.00 |
| [M - OC₃H₇]⁺ | 117.00 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch | 1680-1720 |
| C=N stretch | 1600-1650 |
| C-O stretch | 1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,3,4-thiadiazole (B1197879) ring is a chromophore, and the UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions. The exact position of these bands would be influenced by the propoxy and carbonyl groups.
X-ray Crystallography for Solid-State Structural Determination
While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), the crystal structure of a closely related analog, 5-Methoxy-1,3,4-thiadiazol-2(3H)-one, has been reported. nih.gov This structure provides valuable insights into the likely solid-state conformation and intermolecular interactions of the propoxy derivative.
The crystal structure of 5-Methoxy-1,3,4-thiadiazol-2(3H)-one reveals a planar thiadiazole ring. nih.gov In the solid state, molecules are connected via N-H···O intermolecular hydrogen bonds, forming layered structures. nih.gov It can be anticipated that this compound would adopt a similar planar ring conformation and participate in similar hydrogen bonding interactions.
Crystallographic Data for the Analog 5-Methoxy-1,3,4-thiadiazol-2(3H)-one: nih.gov
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₅ |
| a (Å) | 11.9240(17) |
| c (Å) | 20.111(4) |
| V (ų) | 2476.3(7) |
| Z | 18 |
Conformational Analysis through Computational and Experimental Approaches
The conformational flexibility of this compound primarily arises from the rotation around the C-O and C-C bonds of the propoxy group.
Computational Approaches: In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the stable conformers and their relative energies. These calculations would likely indicate that the most stable conformation of the propoxy group is a staggered arrangement to minimize steric hindrance.
Experimental Approaches: Experimental techniques like variable-temperature NMR spectroscopy could provide information about the rotational barriers of the propoxy group. However, without access to the compound, such studies cannot be performed.
Derivatization and Structure Activity Relationship Sar Studies of 5 Propoxy 1,3,4 Thiadiazol 2 3h One Analogues
Rational Design Principles for Novel 5-Propoxy-1,3,4-thiadiazol-2(3H)-one Derivatives
The rational design of new analogues of this compound is centered on systematically altering its chemical structure to enhance its interaction with biological targets. The design process is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, homologation, and the introduction of various functional groups to probe the steric, electronic, and hydrophobic requirements of the target's binding site.
The 1,3,4-thiadiazole (B1197879) ring is a key pharmacophore, and its biological activity is highly dependent on the nature of the substituents at the C2 and C5 positions. The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact with biological targets. The electron-deficient character of the ring system makes it relatively stable in vivo and generally resistant to electrophilic substitution. mdpi.com
In the context of this compound, the propoxy group at the C5 position is a critical determinant of its biological profile. Modifications at other positions of the thiadiazole ring, such as the N3 position, can also significantly impact activity. For instance, the introduction of aryl or substituted benzyl (B1604629) groups at the N3 position has been a common strategy in the design of various 1,3,4-thiadiazol-2(3H)-one derivatives to explore potential interactions with hydrophobic pockets in target proteins.
Research on related 1,3,4-thiadiazole derivatives has shown that the nature of the substituent at the C5 position profoundly influences their biological activity. For example, in a series of 5-aryl-1,3,4-thiadiazole-based compounds, the presence of a 4-chlorophenyl group at the C5 position was found to enhance cytotoxic activity. mdpi.com This suggests that electronic effects and the potential for specific interactions, such as halogen bonding, can be crucial for activity. While direct studies on a wide range of substituents replacing the propoxy group in the title compound are not extensively documented, the principles derived from other 5-substituted 1,3,4-thiadiazoles guide the rational design process.
The propoxy group at the C5 position of the thiadiazole ring offers a prime site for modification to probe the structure-activity relationship. Alterations to this alkoxy chain can influence several key properties of the molecule, including its lipophilicity, steric profile, and potential for specific hydrogen bond interactions.
Key Modification Strategies:
Chain Length Variation: Extending or shortening the alkyl chain (e.g., from propoxy to ethoxy, butoxy, or pentoxy) can systematically alter the compound's hydrophobicity. This is a classic homologation approach to determine the optimal chain length for fitting into a hydrophobic binding pocket of a biological target.
Introduction of Unsaturation: Incorporating double or triple bonds within the alkyl chain can introduce conformational rigidity and alter the electronic properties of the moiety.
Branching: Introducing branching (e.g., isopropoxy, sec-butoxy) can explore the steric tolerance of the target's binding site.
Functionalization: The terminal end of the propoxy chain can be functionalized with various groups, such as hydroxyl, amino, or carboxylic acid moieties, to introduce new hydrogen bonding or ionic interactions.
Cyclic Analogues: Replacing the linear propoxy group with cyclic ethers (e.g., tetrahydrofuranyloxy) or cycloalkoxy groups can introduce conformational constraints and explore different regions of the binding site.
While specific SAR data for a wide range of modifications to the propoxy group of this compound is not extensively available in the public domain, studies on related 5-alkoxy substituted heterocyclic compounds often show that even minor changes to the alkoxy group can lead to significant differences in biological activity.
Synthetic Pathways to Key Research Derivatives
The synthesis of this compound analogues generally involves multi-step sequences. A common approach begins with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction or modification of the propoxy substituent.
A plausible synthetic route to 5-alkoxy-1,3,4-thiadiazol-2(3H)-ones starts from thiosemicarbazide (B42300) or its derivatives. For instance, the reaction of an alkoxycarbonyl isothiocyanate with hydrazine (B178648) can lead to an intermediate that can be cyclized to form the 5-alkoxy-1,3,4-thiadiazol-2(3H)-one core.
Alternatively, a common precursor for many 1,3,4-thiadiazole derivatives is 5-amino-1,3,4-thiadiazole-2-thiol. researchgate.net From this starting material, the amino group can be converted to a hydroxyl group, which can then be alkylated with a propyl halide to introduce the propoxy moiety.
A general synthetic scheme for preparing derivatives with modifications at the N3 position involves the reaction of this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Table 1: Illustrative Synthetic Reactions for Derivatization
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | 3-Alkyl-5-propoxy-1,3,4-thiadiazol-2(3H)-one |
| 5-Hydroxy-1,3,4-thiadiazol-2(3H)-one | Propyl Iodide | O-Alkylation | This compound |
| Propoxycarbonylhydrazine | Carbon Disulfide | Cyclization | 5-Propoxy-1,3,4-thiadiazol-2(3H)-thione |
Methodologies for Structure-Activity Relationship (SAR) Profiling
The determination of the structure-activity relationship for a series of this compound analogues relies on a combination of in vitro biological screening and subsequent data analysis.
The initial step in SAR profiling involves screening the synthesized compounds in a battery of in vitro assays to determine their biological activity. The choice of assays is guided by the therapeutic area of interest and the hypothesized mechanism of action of the parent compound. For 1,3,4-thiadiazole derivatives, a wide range of biological activities have been reported, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.com
Commonly Employed In Vitro Assays:
Enzyme Inhibition Assays: Many 1,3,4-thiadiazole derivatives are known to be enzyme inhibitors. nih.govnih.gov For example, protoporphyrinogen (B1215707) oxidase (PPO) has been identified as a target for some 1,3,4-thiadiazol-2(3H)-ones. nih.gov An in vitro PPO inhibition assay would measure the ability of the test compounds to inhibit the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. Other enzyme targets for thiadiazole derivatives include carbonic anhydrases and various kinases.
Cell-Based Assays:
Cytotoxicity Assays: To assess anticancer potential, compounds are often tested for their ability to inhibit the proliferation of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. mdpi.com
Antimicrobial Assays: The antimicrobial activity of the derivatives can be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. This is typically done using broth microdilution or agar (B569324) diffusion methods.
Receptor Binding Assays: If the compounds are hypothesized to interact with a specific receptor, radioligand binding assays can be employed to determine their binding affinity (Ki).
Once the in vitro biological data is obtained, it is systematically analyzed to establish a structure-activity relationship. This involves correlating the changes in the chemical structure of the analogues with their corresponding biological activities.
Key Data Analysis Approaches:
Qualitative SAR: This involves a visual inspection of the data to identify trends. For example, a table comparing the IC50 values of a series of analogues with varying alkyl chain lengths in the propoxy moiety can reveal the optimal chain length for activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures and biological activities of a series of compounds. researchgate.net Various molecular descriptors, such as physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume), are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. A robust QSAR model can be used to predict the activity of virtual compounds, thereby guiding the design of more potent analogues.
Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking a series of analogues into the active site of a target enzyme, researchers can gain insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding. This information can rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.
Theoretical and Computational Studies on 5 Propoxy 1,3,4 Thiadiazol 2 3h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Propoxy-1,3,4-thiadiazol-2(3H)-one and its related structures, these calculations offer a window into its electronic landscape and reactive tendencies.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule dictates its behavior in chemical reactions. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
While specific quantum chemical calculations for this compound are not extensively reported in the literature, studies on analogous 1,3,4-thiadiazole (B1197879) derivatives provide valuable insights. For instance, Density Functional Theory (DFT) calculations on similar heterocyclic systems are commonly used to determine these electronic properties. sapub.org
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are favorable for nucleophilic attack. For 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring are often associated with negative electrostatic potential, making them potential sites for interaction with electrophiles. ajchem-a.com
| Parameter | Significance | Expected Characteristics for this compound (based on analogs) |
|---|---|---|
| HOMO Energy | Represents the electron-donating ability of a molecule. | Localized on the more electron-rich parts of the molecule, likely the thiadiazole ring and the oxygen atom of the propoxy group. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. | Distributed over the electron-deficient regions of the thiadiazole ring. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A relatively large gap, suggesting good kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts reactive sites. | Negative potential around the nitrogen atoms and the carbonyl oxygen; positive potential near the hydrogen atoms. |
Reactivity Predictions and Reaction Mechanism Elucidation
Quantum chemical calculations can also be employed to predict the reactivity of a molecule and elucidate the mechanisms of its reactions. The electrophilic attack at a nitrogen atom is a common reaction for 1,3,4-thiadiazoles, which can lead to the formation of 1,3,4-thiadiazolium salts. researchgate.net The presence of the propoxy group at the 5-position is expected to influence the electron density distribution in the thiadiazole ring, thereby affecting its reactivity towards electrophiles and nucleophiles.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.
Ligand-Target Interaction Modeling (generalized)
Molecular docking studies on various 1,3,4-thiadiazole derivatives have revealed their potential to bind to a wide range of biological targets. For instance, derivatives of this class have been docked into the active sites of enzymes like dihydrofolate reductase and epidermal growth factor receptor tyrosine kinase (EGFR TK). dovepress.commdpi.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
A particularly relevant study involves the molecular docking of 1,3,4-thiadiazol-2(3H)-one derivatives as inhibitors of human protoporphyrinogen (B1215707) oxidase (hPPO). nih.gov This enzyme is a known target for some herbicides and is being explored for therapeutic applications. The docking studies in this research provided a structural basis for the observed inhibitory activity and guided the design of more potent inhibitors. nih.gov Given that this compound has been suggested as a potential inhibitor of protoporphyrinogen oxidase, it is plausible that it would adopt a similar binding mode within the active site of this enzyme.
Conformational Behavior and Binding Affinity Prediction
Binding affinity, often expressed as a binding free energy, can be estimated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). In the study of hPPO inhibitors, a good correlation was found between the calculated binding free energies and the experimentally determined inhibitory activities. nih.gov This suggests that computational methods can be reliably used to predict the binding affinity of new 1,3,4-thiadiazol-2(3H)-one derivatives.
| Computational Method | Application in Studying this compound | Key Insights Gained (Generalized from Analogs) |
|---|---|---|
| Molecular Docking | Predicting the binding mode and interactions with biological targets. | Identification of key hydrogen bonds and hydrophobic interactions with enzyme active sites. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-target complex over time. | Understanding the conformational changes upon binding. |
| MM/PBSA | Estimating the binding free energy and predicting binding affinity. | Correlation of calculated binding affinities with experimental biological activities. |
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For 1,3,4-thiadiazol-2(3H)-one and its analogs, QSAR models have been developed to predict their inhibitory activity against human protoporphyrinogen oxidase. nih.gov In this study, a strong correlation (r² = 0.81) was established between the calculated binding free energies and the experimental inhibitory constants (Ki values). nih.gov This indicates that the developed QSAR model has good predictive power and can be used to guide the design of new, more potent inhibitors.
The descriptors used in QSAR models for 1,3,4-thiadiazole derivatives often include electronic, steric, and hydrophobic parameters. The success of a QSAR model depends on the appropriate selection of these descriptors and the statistical method used to derive the model.
Descriptor Calculation and Feature Selection
In typical computational studies of 1,3,4-thiadiazole derivatives, a wide array of molecular descriptors are calculated to quantify the physicochemical and structural properties of the molecules. These descriptors are crucial for developing QSAR models that correlate a compound's structure with its biological activity.
Descriptor Calculation: For a compound like this compound, the following types of descriptors would theoretically be calculated using specialized software:
Constitutional Descriptors: These describe the basic molecular composition and include molecular weight, atom counts, and bond counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms and include molecular surface area, volume, and moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.
Data Table of Theoretically Calculated Descriptor Types
| Descriptor Category | Examples | Relevance in QSAR |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic filtering and correlation with size-dependent activities. |
| Topological | Wiener Index, Balaban Index, Connectivity Indices | Encodes information about molecular branching and cyclicity. |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Relates to steric interactions with biological targets. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Describes electronic aspects of reactivity and intermolecular interactions. |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Important for predicting pharmacokinetic properties like absorption and distribution. |
Feature Selection: Following the calculation of a large number of descriptors, feature selection methods are employed to identify the most relevant descriptors for a given biological activity. This is a critical step to avoid overfitting and to build robust predictive models. Common techniques used for 1,3,4-thiadiazole derivatives include:
Stepwise Multiple Linear Regression: Descriptors are sequentially added or removed from the model based on their statistical significance.
Genetic Algorithms: An optimization approach inspired by natural selection to evolve a population of descriptor subsets to find the optimal combination.
Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated principal components.
Specific feature selection processes for this compound have not been documented.
Predictive Model Development and Validation Methodologies
Predictive models for series of 1,3,4-thiadiazole derivatives are generally developed to forecast their biological activities, such as antimicrobial, anticancer, or herbicidal effects.
Predictive Model Development: Various machine learning and statistical methods are utilized to construct these models. For the class of compounds to which this compound belongs, the following modeling techniques are commonly applied:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful machine learning method that can be used for both classification and regression tasks.
Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships between molecular descriptors and activity.
Validation Methodologies: The reliability and predictive power of any developed model must be rigorously validated. Standard validation techniques that would be applied include:
Internal Validation:
Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is often expressed as the cross-validated correlation coefficient (q²).
Leave-Multiple-Out Cross-Validation: Similar to LOO-CV, but multiple compounds are left out in each iteration.
Y-Randomization: The biological activity values are randomly shuffled to ensure that the model is not a result of chance correlation.
External Validation:
The dataset is split into a training set for model building and an external test set for evaluating the model's predictive performance on new data. The predictive ability is assessed using the predictive correlation coefficient (R²pred).
Data Table of Common Validation Metrics
| Validation Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | Indicates the goodness of fit of the model. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the predictive power of the model for new data. | > 0.5 |
| Root Mean Square Error (RMSE) | Represents the standard deviation of the prediction errors. | As low as possible |
It is important to reiterate that while these methodologies are standard in the field of computational chemistry and are applied to studies involving 1,3,4-thiadiazole derivatives, specific predictive models and their validation data for this compound as a standalone compound are not available in the reviewed literature. Research in this area has focused on understanding the structure-activity relationships of the broader chemical class rather than on the in-depth computational analysis of this individual molecule.
Mechanistic Investigations of 5 Propoxy 1,3,4 Thiadiazol 2 3h One S Biological Interactions
Enzyme Inhibition and Activation Mechanisms
The biological activity of many 1,3,4-thiadiazole (B1197879) derivatives is linked to their ability to modulate the function of specific enzymes. creative-biolabs.comnih.gov For 5-Propoxy-1,3,4-thiadiazol-2(3H)-one, research has pointed towards its activity as an enzyme inhibitor, particularly against protoporphyrinogen (B1215707) oxidase (PPO). nih.gov The investigation of such mechanisms involves several key principles.
General Principles of Enzyme Inhibition:
Binding Affinity: The initial step in enzyme inhibition is the binding of the inhibitor to the enzyme. The strength of this interaction, quantified by constants like the inhibition constant (Ki), determines the inhibitor's potency.
Active Site vs. Allosteric Site Interaction: Inhibitors can bind to the enzyme's active site, where the substrate normally binds, thereby competing with the substrate (competitive inhibition). Alternatively, they can bind to an allosteric site, a location distinct from the active site, which causes a conformational change in the enzyme that reduces its activity (non-competitive or uncompetitive inhibition).
Reversible vs. Irreversible Inhibition: Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it.
Kinetic assays are essential to determine these mechanistic details. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition and calculate the Ki value.
Receptor Binding Profiling Methodologies
While much of the focus for thiadiazoles has been on enzyme inhibition, profiling their interaction with cellular receptors is also a critical aspect of understanding their biological effects. Receptor binding assays are designed to measure the affinity and specificity with which a compound binds to a particular receptor or a panel of receptors. These methodologies are crucial for identifying on-target and off-target interactions.
Common Receptor Binding Profiling Techniques:
| Methodology | Principle | Information Gained |
| Radioligand Binding Assays | A radiolabeled compound (ligand) with known affinity for a receptor is used. The test compound's ability to displace the radioligand is measured, indicating its binding affinity. | Binding affinity (Ki, IC50), specificity. |
| Surface Plasmon Resonance (SPR) | Immobilizes a target receptor on a sensor chip. The binding of the test compound to the receptor is detected in real-time by changes in the refractive index at the sensor surface. | Binding affinity (KD), kinetics (association and dissociation rates). |
| Bio-Layer Interferometry (BLI) | Similar to SPR, this technology measures changes in the interference pattern of light reflected from a biosensor tip as the test compound binds to an immobilized receptor. | Binding affinity (KD), kinetics, concentration. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a test compound binds to a target receptor. It directly measures the thermodynamics of the binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Receptor-Heteromer Investigation Technology (Receptor-HIT) | A cell-based assay using proximity reporters like Bioluminescence Resonance Energy Transfer (BRET) to monitor how a ligand affects the interaction between receptors or between a receptor and an intracellular signaling protein. nih.gov | Characterization of binding to receptor complexes (heteromers), functional impact of binding. nih.gov |
These techniques allow for a systematic screening of this compound against a wide array of receptors, providing a comprehensive profile of its potential interactions and helping to predict its pharmacological effects.
Cellular Pathway Modulation Studies (in vitro/ex vivo)
To understand how receptor binding or enzyme inhibition translates into a cellular response, researchers conduct a variety of in vitro and ex vivo studies. These assays move beyond single-protein interactions to assess the compound's impact on complex cellular pathways.
Key In Vitro Methodologies:
Cell Viability and Proliferation Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine a compound's general cytotoxicity or its ability to inhibit cell growth. Studies on various thiadiazole derivatives frequently use these assays to assess their anti-proliferative effects. nih.gov
Cell Cycle Analysis: Using flow cytometry, this technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that modulates a pathway involved in cell division can cause cells to accumulate in a specific phase, an effect known as cell cycle arrest. Some heterocyclic derivatives have been shown to induce arrest at the G1 or G2/M phases. bohrium.com
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect the biochemical hallmarks of apoptosis, or programmed cell death. Annexin V staining identifies cells in the early stages of apoptosis, while assays for caspase enzymes (key executioners of apoptosis) measure the activation of this pathway. Many biologically active thiadiazoles exert their effects by inducing apoptosis. rsc.orgijpca.org
Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. It can reveal if a compound alters the expression levels or post-translational modification (e.g., phosphorylation) of key proteins in a signaling cascade, providing direct evidence of pathway modulation.
Gene Expression Profiling (e.g., qPCR, Microarrays): These methods measure changes in messenger RNA (mRNA) levels to determine how a compound affects gene expression. This can provide a broad overview of the cellular pathways impacted by the compound.
Target Identification and Validation Strategies in Research
While a compound may be designed to interact with a specific target, confirming this interaction and identifying all potential targets are crucial steps. This process, often called target deconvolution, employs a combination of computational and experimental strategies.
Computational Strategies:
Molecular Docking: This in silico method predicts the preferred orientation of a compound when bound to a target protein. It is used to hypothesize binding modes and estimate binding affinity. Docking studies have been instrumental in understanding how PPO inhibitors, including thiadiazoles, fit into the enzyme's active site. nih.gov
Experimental Target Identification Strategies:
| Strategy | Description | Application |
| Affinity Chromatography | The compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over this support, and proteins that bind to the compound are "captured" and later identified, typically by mass spectrometry. creative-biolabs.com | Unbiased identification of binding partners from a complex protein mixture. creative-biolabs.com |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of a specific class of enzymes. The test compound competes with the probe, and a reduction in probe labeling indicates that the compound binds to that enzyme. | Identifies enzyme targets in their native cellular environment. |
| Drug Affinity Responsive Target Stability (DARTS) | This label-free method is based on the principle that a protein becomes more resistant to degradation by proteases when it is bound to a small molecule ligand. nih.gov | Identifies protein targets without chemically modifying the compound. nih.gov |
| Genetic Approaches (e.g., RNAi/CRISPR) | Systematically knocking down or knocking out genes can make cells more or less sensitive to a compound. If knocking down a specific gene mimics the effect of the compound or confers resistance to it, that gene's protein product is likely the target. nih.gov | Validates a hypothesized target's role in the compound's observed cellular effect. nih.gov |
These strategies, often used in combination, provide a robust framework for identifying the direct molecular targets of this compound and validating their relevance to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
